molecular formula C21H23N5O3 B2800536 7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212093-05-4

7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2800536
CAS RN: 1212093-05-4
M. Wt: 393.447
InChI Key: GVYXQJVKXAKNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Scientific Research Applications

Biological and Antioxidant Activities

Research on compounds similar to 7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown significant biological activities. A study on triazolopyrimidines, a class to which this compound belongs, found that these compounds exhibited antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020). This suggests potential applications in the development of new antimicrobial agents and antioxidants.

Cyclocondensation Reactions

The cyclocondensation reactions of triazolopyrimidines have been extensively studied. For example, the cyclocondensation of similar compounds with hydroxylamine or hydrazine leads to the formation of various new structures (Desenko, Komykhov, Orlov, & Meier, 1998). These reactions are crucial for the synthesis of new heterocyclic compounds, which could have diverse applications in medicinal chemistry.

Chemical Transformations

The chemical transformations of triazolopyrimidines have been a subject of research, revealing the versatility of these compounds in synthesizing various derivatives. Studies have investigated reactions with reagents of diverse electronic nature, leading to the formation of novel compounds (Zemlyanaya et al., 2018). Such transformations could be essential for creating molecules with specific properties for pharmaceutical applications.

Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of triazolopyrimidines is another area of research. This includes the formation of derivatives through various synthetic pathways, potentially leading to compounds with novel properties (Kolosov et al., 2017). Such research can contribute to the development of new drugs and materials.

properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-13-18(20(27)25-14-7-5-4-6-8-14)19(26-21(24-13)22-12-23-26)16-11-15(28-2)9-10-17(16)29-3/h4-13,18-19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYXQJVKXAKNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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